4-Ethylpiperidine-4-carboxylic acid

Descripción general

Descripción

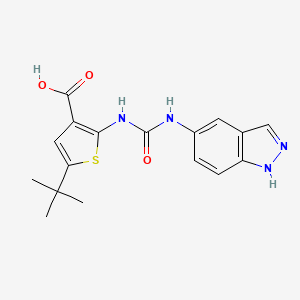

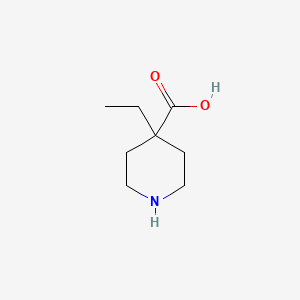

4-Ethylpiperidine-4-carboxylic acid, also known as Ethyl piperidine-4-carboxylate, is a chemical compound with the formula C8H15NO2 . It has a molecular weight of 157.2102 .

Synthesis Analysis

The synthesis of piperidine derivatives, including 4-Ethylpiperidine-4-carboxylic acid, has been a subject of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One of the methods involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis

The molecular structure of 4-Ethylpiperidine-4-carboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 .Chemical Reactions Analysis

Piperidine derivatives, including 4-Ethylpiperidine-4-carboxylic acid, are utilized in various chemical reactions. These reactions often lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Biochemistry Applications : The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a relative of 4-Ethylpiperidine-4-carboxylic acid, serves as an effective β-turn and 310/α-helix inducer in peptides, as well as a rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Chemical Synthesis : The Ugi four-component reaction method was developed for synthesizing 4-aminopiperidine-4-carboxylic acid derivatives. This approach has been successfully applied to synthesize drugs such as carfentanil and remifentanil in shorter times and better yields than previous methods (Malaquin et al., 2010).

Material Science : N-ethylpiperidine betaine, a related compound, shows interesting molecular structures when combined with squaric acid, indicating potential for material science applications. Studies using X-ray diffraction, FTIR, and NMR spectroscopy, supported by DFT calculations, explored its conformational preferences in hydrogen bond formation (Dega-Szafran et al., 2013).

Electrochemical Applications : The electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), a compound structurally related to 4-Ethylpiperidine-4-carboxylic acid, demonstrates potential applications in green chemistry and synthesis of pharmaceutical precursors (Rafiee et al., 2018).

Medicinal Chemistry : A study on the synthesis of 7‐ethyl‐4,7‐dihydro‐4‐oxo‐2‐(4‐pyridinyl)thieno[2,3‐b]pyridine‐5‐carboxylic acid, an analog of nalidixic acid, showed its weak antibacterial activity against pathogens like S. Aureus, E. Coli, and P. Aeruginosa, indicating its potential use in antibiotic development (Bacon & Daum, 1991).

Corrosion Inhibition : The adsorption of compounds like 4-ethylpiperidine on steel surfaces indicates potential applications as corrosion inhibitors, particularly in the context of steel powder in cyclohexane solutions (Annand et al., 1965).

Direcciones Futuras

Piperidines, including 4-Ethylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-ethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKKAGIATNDDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylpiperidine-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)

![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)